molecular formula C17H21FN4 B12234131 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine

Cat. No.: B12234131
M. Wt: 300.37 g/mol
InChI Key: NHZRHWJNTXATCY-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperazine derivatives.

Properties

Molecular Formula

C17H21FN4

Molecular Weight

300.37 g/mol

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine

InChI

InChI=1S/C17H21FN4/c1-12-4-5-13(2)15(10-12)21-6-8-22(9-7-21)17-16(18)14(3)19-11-20-17/h4-5,10-11H,6-9H2,1-3H3

InChI Key

NHZRHWJNTXATCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3F)C

Origin of Product

United States

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